N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound is characterized by a rich molecular structure that includes multiple functional groups, making it a subject of interest in various scientific studies. Its molecular formula is and it has a molecular weight of approximately 344.37 g/mol .
This compound can be classified under the category of carboxamides, specifically as a derivative of benzo[b][1,4]dioxine. It is often investigated for its biological activities, particularly in relation to its potential as a therapeutic agent. The compound is available through various chemical suppliers and databases, such as PubChem and ChemSrc .
The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several steps:
These methods may vary based on specific laboratory conditions and the availability of starting materials .
The molecular structure of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be represented using various structural formulas:
GIYIBQCCMJZLPF-UHFFFAOYSA-N
.
CN(C(=O)C1=CC2=C(C=C1)OCO2)C(CN=C(C(=O)N)C(=O)C)=C(C)N
.
These notations help in visualizing the compound's structure computationally and are useful in databases for searching related compounds .
The reactivity of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be explored through various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to explore new derivatives .
The mechanism of action for N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit inhibition properties against certain enzymes or pathways involved in disease processes. For instance, they might act as antagonists or inhibitors in signaling pathways related to inflammation or cancer progression . Detailed studies using receptor binding assays would provide further insights into its precise mechanism.
The physical properties of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide include:
Chemical properties include stability under various conditions (light, heat), reactivity with common reagents, and potential degradation pathways which are crucial for storage and handling .
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has potential applications in several scientific fields:
The ongoing research into this compound may lead to significant advancements in therapeutic strategies against various health conditions .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: